![molecular formula C24H23N3O4S2 B2483034 (Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide CAS No. 533868-44-9](/img/structure/B2483034.png)

(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

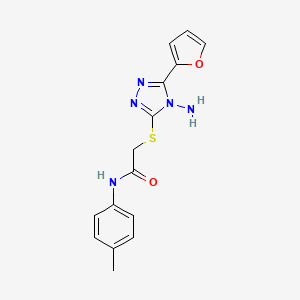

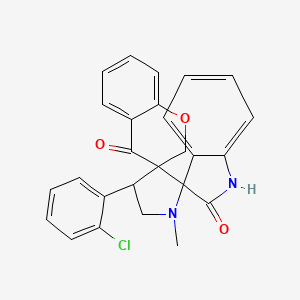

Description

Synthesis Analysis

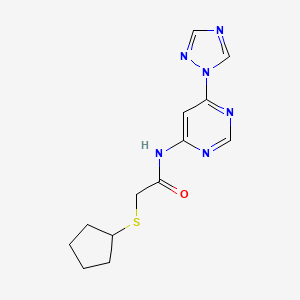

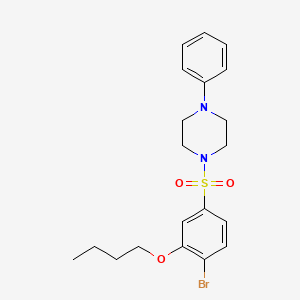

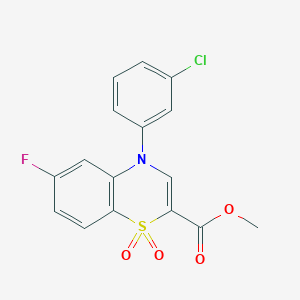

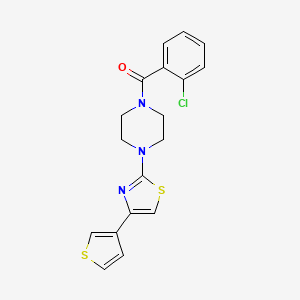

Synthesis of similar compounds involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic substrates. For example, compounds bearing a benzamide or thiazolyl moiety are synthesized through reactions involving isocyanates, isothiocyanates, and active methylene compounds, leading to various heterocyclic structures (Basheer & Rappoport, 2006). The synthesis often employs palladium-catalyzed reactions, enabling the formation of complex molecules with high specificity and yield (Zhu et al., 2023).

Molecular Structure Analysis

Structural characterization of similar molecules is achieved using X-ray crystallography, NMR, and IR spectroscopy. These techniques provide insights into the molecular geometry, bond lengths, angles, and the overall conformation of the molecules. For example, X-ray crystallography has been used to determine the crystal structures of related benzamide derivatives, revealing intricate details about their molecular frameworks and interactions (Inkaya et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of compounds similar to "(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide" often involves interactions with nucleophiles and electrophiles, facilitating various organic transformations. These compounds participate in reactions such as cycloadditions, substitutions, and eliminations, which are central to modifying their chemical structures and properties for specific applications (Yadav et al., 2020).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their application in material science and pharmaceuticals. The gelation behavior of N-(thiazol-2-yl)benzamide derivatives, for example, has been explored, showing the significant role of methyl functionality and S⋯O interaction in determining their physical state and stability (Yadav & Ballabh, 2020).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity towards acids and bases, and photochemical stability, are essential for understanding the behavior of these compounds under different chemical environments. Studies on related compounds focus on their interactions with biological targets, revealing the potential for medicinal chemistry applications (Park et al., 2014).

Applications De Recherche Scientifique

Anticancer Properties

- A study by Ravinaik et al. (2021) explored similar compounds and found that they exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer.

Synthesis and High-Yield Production

- Bobeldijk et al. (1990) focused on the synthesis of related compounds through a high-yield process, indicating the feasibility of large-scale production for research and potential medical applications.

Antimicrobial Activity

- Research by Priya et al. (2006) showed that similar benzamide derivatives displayed significant antibacterial and antifungal activities, highlighting its potential in addressing microbial infections.

Photodynamic Therapy Application

- A study by Pişkin et al. (2020) discussed the synthesis of derivatives for use in photodynamic therapy, particularly for cancer treatment.

Supramolecular Gelators

- Yadav & Ballabh (2020) explored N-(thiazol-2-yl) benzamide derivatives as new series of supramolecular gelators, examining their role in methyl functionality and S⋯O interaction.

Propriétés

IUPAC Name |

N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4S2/c1-4-27-22-20(31-3)11-8-12-21(22)32-24(27)25-23(28)17-13-15-19(16-14-17)33(29,30)26(2)18-9-6-5-7-10-18/h5-16H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHIXJZZPLSFDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2482951.png)

![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate](/img/no-structure.png)

![[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2482957.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide](/img/structure/B2482960.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2482963.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2482964.png)

![2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2482967.png)

![4-(3,4-Dichloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid](/img/structure/B2482970.png)